1-Iodo-2-(2-methoxyethoxy)benzene
Overview
Description
1-Iodo-2-(2-methoxyethoxy)benzene is an organic compound characterized by the presence of an iodine atom and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2-methoxyethoxy)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the reaction of 2-(2-methoxyethoxy)benzene with iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃).
Nucleophilic Substitution:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to form iodobenzene derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodobenzene diacetate, iodobenzene dichloride.
Reduction Products: Iodobenzene, diiodobenzene.
Substitution Products: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
1-Iodo-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-Iodo-2-(2-methoxyethoxy)benzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
1-Iodo-2-(2-methoxyethoxy)benzene is similar to other iodobenzene derivatives, but its unique methoxyethoxy group provides distinct chemical properties. Some similar compounds include:
Iodobenzene: Lacks the methoxyethoxy group.
2-Methoxyethoxybenzene: Lacks the iodine atom.
1-Iodo-2-methoxybenzene: Similar structure but different position of the methoxy group.
Properties
IUPAC Name |
1-iodo-2-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQIUKZTMJXESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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